molecular formula C₂₃H₂₁D₇F₂N₆O₄S B1161533 ent-Ticagrelor-d7

ent-Ticagrelor-d7

Número de catálogo: B1161533
Peso molecular: 529.61
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ent-Ticagrelor-d7, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₁D₇F₂N₆O₄S and its molecular weight is 529.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Background

Ticagrelor functions by selectively inhibiting the P2Y12 receptor, which plays a crucial role in platelet aggregation. Unlike traditional antiplatelet agents such as clopidogrel, ticagrelor provides rapid onset and reversible inhibition of platelet function without requiring metabolic activation. The unique pharmacological properties of ticagrelor have made it a preferred choice for managing ACS and preventing cardiovascular events.

Key Characteristics of Ticagrelor

  • Rapid Absorption : Ticagrelor is quickly absorbed after oral administration.
  • Reversible Inhibition : It binds reversibly to the P2Y12 receptor.
  • Enhanced Adenosine Function : Ticagrelor increases extracellular adenosine levels, contributing to its cardioprotective effects.

Pharmacokinetic Studies

ent-Ticagrelor-d7 is primarily utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of ticagrelor. The deuterated form allows for enhanced sensitivity in detection methods such as mass spectrometry, facilitating precise measurements of drug levels in biological samples.

Clinical Trials

The compound is employed in clinical trials to evaluate the efficacy and safety profiles of ticagrelor compared to other antiplatelet agents. For instance, studies have shown that ticagrelor significantly reduces the risk of cardiovascular death and myocardial infarction in patients with ACS when compared to clopidogrel .

Mechanistic Investigations

Research utilizing this compound has provided insights into the mechanisms underlying ticagrelor’s cardioprotective effects. It has been demonstrated that ticagrelor enhances coronary blood flow via adenosine-mediated pathways by inhibiting adenosine reuptake through equilibrative nucleoside transporter 1 (ENT1) inhibition .

Comparative Effectiveness Research

Studies have leveraged this compound to compare the effectiveness of ticagrelor against other P2Y12 inhibitors like prasugrel and clopidogrel. These investigations often focus on outcomes such as bleeding risks and ischemic events across different patient populations .

Cardioprotection Studies

Research has shown that this compound can be used to explore the cardioprotective properties of ticagrelor during ischemia/reperfusion injury models. Studies indicate that pre-treatment with ticagrelor significantly reduces infarct size in animal models, suggesting its potential role in myocardial protection .

Case Study 1: Efficacy in Acute Coronary Syndrome

A randomized controlled trial involving patients with ACS demonstrated that those treated with ticagrelor had a lower incidence of major adverse cardiovascular events compared to those receiving clopidogrel. The study utilized this compound to monitor drug levels and assess pharmacodynamics over time .

Case Study 2: Mechanistic Insights into Adenosine Modulation

In vitro studies using this compound revealed that ticagrelor not only inhibits platelet aggregation but also modulates adenosine signaling pathways, enhancing vasodilation and myocardial perfusion during ischemic episodes . This finding underscores the dual role of ticagrelor as both an antiplatelet agent and a modulator of cardiovascular physiology.

Propiedades

Fórmula molecular

C₂₃H₂₁D₇F₂N₆O₄S

Peso molecular

529.61

Sinónimos

(1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol-d7

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.